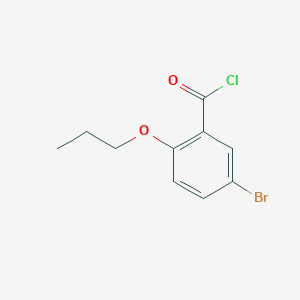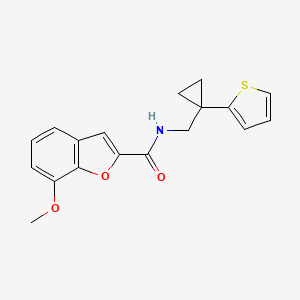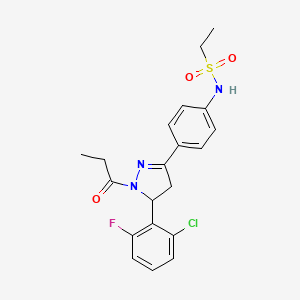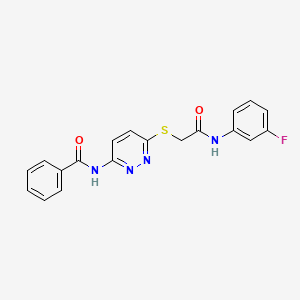
5-Bromo-2-propoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-propoxybenzoyl chloride is a chemical compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-propoxybenzoyl chloride consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Scientific Research Applications
Heterocyclic Compound Synthesis
A general method to construct a variety of nitrogen heterocycles utilizes 2-Bromobenzoic acids or acid chlorides, coupling with appropriate nitrogen-containing compounds. Sequential aryl radical cyclizations, including conjugate additions and spirocyclizations, are employed to prepare complex organic compounds such as tri- and tetracyclic isoindolinones and azabenzoisocoumarins (Zhang & Pugh, 2003).
Antimicrobial Compound Development
The synthesis and evaluation of novel 2-substituted-3-methylbenzofuran derivatives, starting from 3-methyl-2-benzofuranoyl chloride, demonstrate the antimicrobial potential of derivatives obtained through chemical modifications. These compounds exhibit significant antimicrobial activity against a range of fungal and bacterial species, highlighting the role of bromo-benzoyl chlorides in the development of new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Organic Synthesis and Catalysis
Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems have been enhanced using N-heterocyclic carbenes as catalyst modifiers. This process demonstrates the utility of aryl bromides, including 5-Bromo-2-propoxybenzoyl chloride, in facilitating complex reactions that are pivotal in the synthesis of a wide array of organic compounds (Grasa, Viciu, Huang, & Nolan, 2001).
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Synthesis and structural variation of metal complexes incorporating chiral N-heterocyclic carbene (NHC)−phenoxyimine hybrid ligands showcase the role of bromo-benzoyl chlorides in the development of novel metal-organic frameworks and coordination compounds. These complexes, with potential applications in catalysis and material science, underline the importance of 5-Bromo-2-propoxybenzoyl chloride in facilitating the construction of coordination chemistry frameworks (Dyson, Frisón, Simonovic, Whitwood, & Douthwaite, 2008).
Mechanism of Action
Target of Action
5-Bromo-2-propoxybenzoyl chloride is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes . They work by preventing the kidneys from reabsorbing glucose back into the blood, thereby promoting the excretion of glucose in urine and reducing blood glucose levels .
Mode of Action
It’s known that it’s a key intermediate in the synthesis of sglt2 inhibitors . These inhibitors work by selectively inhibiting sodium-glucose transport proteins (SGLTs), specifically SGLT2, which are responsible for reabsorbing the majority of glucose in the kidneys .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-propoxybenzoyl chloride are those involved in glucose metabolism, particularly renal glucose reabsorption . By inhibiting SGLT2, these inhibitors reduce renal glucose reabsorption and increase urinary glucose excretion, thereby reducing hyperglycemia in individuals with type 2 diabetes .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its adme properties would be expected to influence the bioavailability of the final therapeutic compound .
Result of Action
The result of the action of 5-Bromo-2-propoxybenzoyl chloride is the synthesis of SGLT2 inhibitors, which have a therapeutic effect in the treatment of type 2 diabetes . By inhibiting SGLT2, these drugs reduce blood glucose levels, helping to manage the symptoms of diabetes .
Action Environment
The action environment of 5-Bromo-2-propoxybenzoyl chloride is likely to be in a laboratory or industrial setting, where it is used as an intermediate in the synthesis of SGLT2 inhibitors . Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence its reactivity and stability .
properties
IUPAC Name |
5-bromo-2-propoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCMHJFRMWGUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-propoxybenzoyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895592.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2895597.png)
![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)

![benzo[d][1,3]dioxol-5-yl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2895603.png)
![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)